Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate
Overview
Description
Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate is an organic compound that features a trifluoromethyl group, a cyano group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate typically involves the reaction of ethyl cyanoacetate with a substituted pyridine derivative. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethyl cyanoacetate, followed by nucleophilic substitution with the pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl-pyridine moieties exhibit promising anticancer properties. Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate has been synthesized and tested for its efficacy against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity towards breast cancer cells, with IC50 values indicating potent activity at low concentrations .
Mechanism of Action
The mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation. The presence of the cyano group enhances electron-withdrawing properties, increasing the compound's ability to interact with target proteins involved in cancer pathways .
Agrochemicals
Pesticidal Applications
this compound has also been explored for use as a pesticide. Its structural features allow it to act as a potent herbicide against certain weed species. Research indicates that this compound disrupts the photosynthetic process in plants, leading to effective weed control while minimizing collateral damage to surrounding crops .
Field Trials
Field trials conducted in various agricultural settings showed that formulations containing this compound resulted in a significant reduction in weed biomass compared to untreated controls. The selectivity of the compound allows for targeted application without harming crops like maize and soybeans .
Material Science
Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers used in coatings and films .
Research Findings
A study published in Polymer Science highlighted that adding this compound to polyvinyl chloride (PVC) significantly improved its thermal degradation temperature and tensile strength, making it suitable for high-performance applications .
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A recent clinical trial assessed the safety and efficacy of this compound derivatives in patients with advanced breast cancer. Results indicated a favorable safety profile with promising preliminary efficacy outcomes .
- Agrochemical Field Trial : A multi-year field trial evaluated the effectiveness of this compound as a herbicide in corn fields. Results showed up to 80% reduction in weed populations compared to controls, demonstrating its potential for commercial use .
- Material Performance Evaluation : Research on PVC composites incorporating this compound revealed enhanced mechanical properties and thermal resistance, suggesting its viability for industrial applications .
Mechanism of Action
The mechanism of action of Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog without the trifluoromethyl and pyridine groups.
Trifluoromethylpyridine derivatives: Compounds with similar trifluoromethyl and pyridine functionalities but different substituents.
Cyanoacetylated amines: Compounds with cyano and acetyl groups attached to amines.
Uniqueness
Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate is unique due to the combination of its trifluoromethyl group, cyano group, and pyridine ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate is a pyridine derivative with notable biological activity. This compound, characterized by its unique trifluoromethyl and cyano groups, has garnered interest in medicinal chemistry for its potential therapeutic applications. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
Chemical Formula: C₁₁H₁₀F₃N₃O₂
Molecular Weight: 273.211 g/mol
CAS Number: 1449117-68-3
The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration, while the cyano group can engage in hydrogen bonding with biological targets, influencing protein interactions and enzymatic activities.
Synthesis
The synthesis of this compound typically involves:
-
Starting Materials:
- 2-cyano-5-(trifluoromethyl)pyridine
- Ethyl bromoacetate
-
Reaction Conditions:
- Base: Potassium carbonate
- Solvent: Dimethylformamide (DMF)
- Temperature: Elevated conditions to promote reaction efficiency
This method allows for the efficient production of the compound, which can be scaled for industrial applications.
The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets:
- Lipophilicity: The trifluoromethyl group increases the compound's ability to cross lipid membranes.
- Hydrogen Bonding: The cyano group participates in hydrogen bonding with target proteins, potentially modulating their activity.
These interactions are crucial for understanding its pharmacological effects and guiding further modifications for improved efficacy.
Biological Activity
Recent studies indicate that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties: Research suggests potential effectiveness against various bacterial strains.
- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, offering therapeutic avenues in drug development.
Case Studies and Research Findings
- Antimicrobial Efficacy:
- Cancer Cell Proliferation:
- Enzyme Interaction Studies:
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-cyano-5-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl and cyano groups | Antimicrobial, anticancer |
5-(trifluoromethyl)-2-pyridyl acetate | Similar ester functionality | Moderate enzyme inhibition |
Ethyl 2-cyano-3-(trifluoromethyl)acrylate | Different pyridine structure | Limited biological studies |
Properties
IUPAC Name |
ethyl 2-[[2-cyano-5-(trifluoromethyl)pyridin-3-yl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-2-19-10(18)6-17-8-3-7(11(12,13)14)5-16-9(8)4-15/h3,5,17H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGRFQYAPUQDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(N=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165490 | |
Record name | Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449117-68-3 | |
Record name | Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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